

Application Note: Detection of Cerberin in Human Serum by LC-MS/MS

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Compound Focus: Cerberin

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1. Introduction **Cerberin** is a potent cardiac glycoside and the principal toxin found in the seeds of *Cerbera odollam* (the "suicide tree") and *Cerbera manghas* (the sea mango) [1]. Its toxicity stems from the inhibition of the Na⁺/K⁺-ATPase pump in cardiac cells, which can lead to fatal arrhythmias [2]. Poisoning cases, whether accidental, suicidal, or homicidal, are a significant concern in regions where these plants grow, and the globalization of online seed trade has increased their reach [3]. Detecting **cerberin** in biological samples is crucial for confirming poisoning in clinical and forensic toxicology. This note describes a robust method for extracting and detecting **cerberin**, neriifolin, and tanghinin in human blood serum using a MonoSpin cartridge combined with LC-MS/MS [3].

2. Materials and Methods

2.1. Reagents and Chemicals

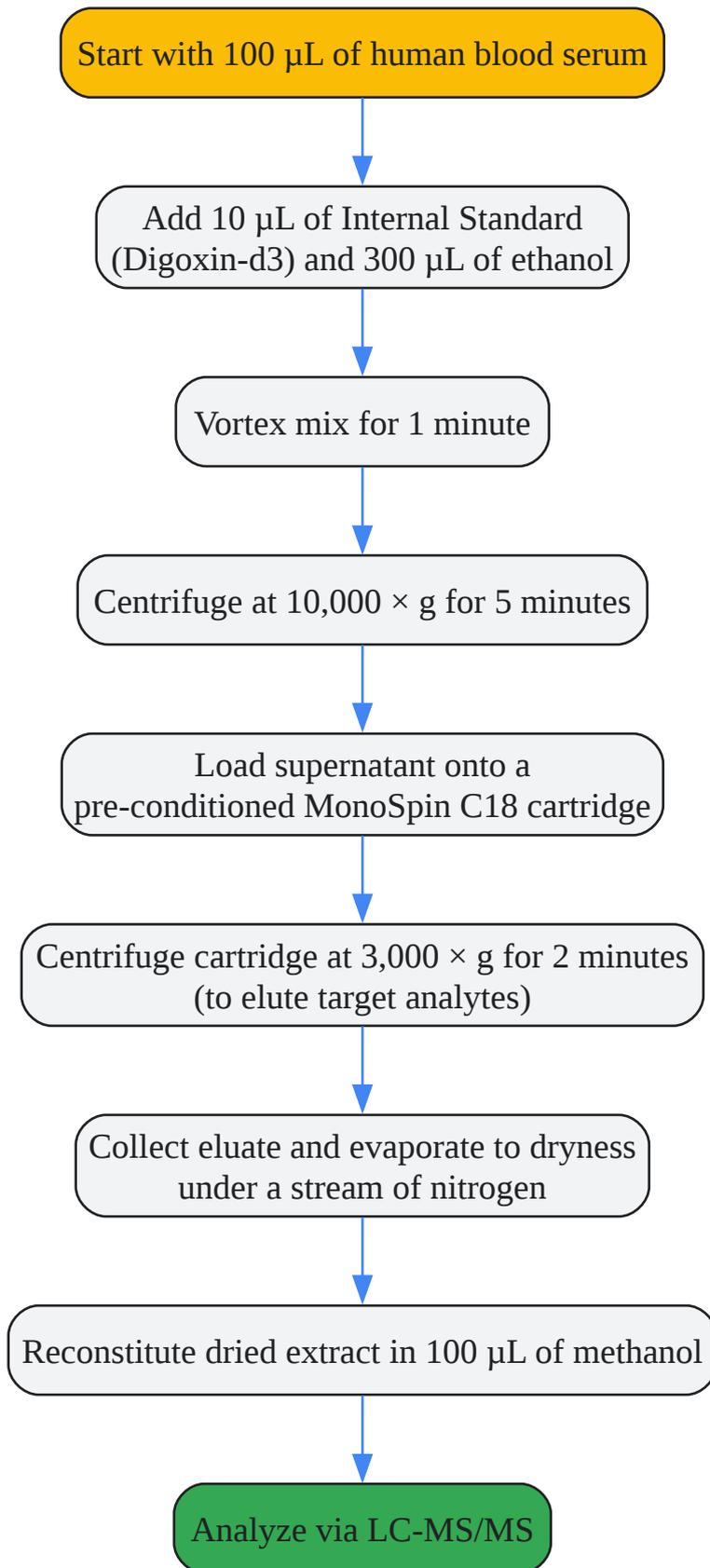
- **Cerberin Standard:** Chemical purity > 98% [2].
- **Internal Standard (IS):** Digoxin-d3 was used [3].
- **Solvents:** LC-MS grade acetonitrile, methanol, and ethanol [2].
- **Others:** Ammonium formate (chemical purity > 95%) and deionized water.

2.2. Equipment

- **Liquid Chromatography System:** Coupled to a tandem mass spectrometer (LC-MS/MS).
- **Chromatography Column:** A suitable C18 column.
- **Sample Preparation:** MonoSpin C18 cartridge (1 mL volume) [3].

- **Centrifuge:** Capable of achieving $10,000 \times g$.

2.3. Sample Preparation Protocol The following workflow outlines the sample preparation and analysis steps:



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2.4. Liquid Chromatography Conditions While the specific gradient was not fully detailed in the available sources, the method utilizes liquid chromatography. Typical conditions for such analyses involve:

- **Mobile Phase A:** Aqueous buffer (e.g., 2 mM ammonium formate in water).
- **Mobile Phase B:** Organic solvent (e.g., 2 mM ammonium formate in methanol or acetonitrile).
- **Gradient:** A linear gradient elution from a high percentage of A to a high percentage of B over a run time of approximately 15-20 minutes.
- **Flow Rate:** 0.2 - 0.3 mL/min.
- **Column Temperature:** Maintained at 40°C [3].
- **Injection Volume:** 5 µL [3].

2.5. Mass Spectrometry Conditions Detection was performed using tandem mass spectrometry with electrospray ionization (ESI) in positive mode [3]. The method uses Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. The specific MRM transitions for **cerberin** and the other cardenolides are proprietary to the developed method but were optimized for each compound [3].

3. Method Validation and Performance Data The developed method was rigorously validated, with key quantitative parameters summarized in the table below.

Table 1: Analytical Figures of Merit for the LC-MS/MS Method

Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Calibration Curve Range	Recovery & Precision
Cerberin	0.15 ng/mL [3]	0.6 ng/mL [3]	0.6 - 50 ng/mL [3]	Within accepted validation ranges [3]
Neriifolin	0.18 ng/mL [3]	0.6 ng/mL [3]	0.6 - 50 ng/mL [3]	Within accepted validation ranges [3]
Tanghinin	0.14 ng/mL [3]	0.6 ng/mL [3]	0.6 - 50 ng/mL [3]	Within accepted validation ranges [3]

Table 2: Comparison with Alternative Detection Methods

Method	Key Characteristics	Application in Cerberin Detection
HPTLC [4]	Uses chloroform:methanol (9.6:0.4 v/v) as mobile phase; detection at 254 nm.	Successfully quantified cerberin in rat serum; considered rapid and simple but generally less sensitive and specific than LC-MS.
UHPLC-PDA-MS [5]	Used for identification and quantification in plant seeds (e.g., <i>C. manghas</i>); detection at 219 nm.	Highly effective for analyzing seed extracts but not explicitly reported for serum analysis in the provided source.

4. Application to a Real Case This method was successfully applied to a confirmed case of *Cerbera odollam* poisoning [3]. In this case, **neriifolin** was detected and quantified in serial serum samples collected from the patient over 63 hours. The initial concentration at 0.25 hours after admission was 14.4 ng/mL, which decreased to 1.57 ng/mL after 63 hours. The data allowed for the calculation of neriifolin's biological half-life in the patient, which was **approximately 19.2 hours** [3]. This demonstrates the method's practical utility in clinical and forensic settings for confirming diagnosis and understanding toxicokinetics.

Conclusion

The LC-MS/MS method described here provides a highly sensitive, specific, and validated approach for detecting and quantifying **cerberin** and related cardiac glycosides in human serum. Its successful application in a real poisoning case underscores its value for clinical toxicology and forensic investigations, enabling accurate diagnosis and contributing to a better understanding of the pharmacokinetics of these potent toxins.

Additional Notes on Cerberin

- **Mechanism of Action:** As a cardiac glycoside, **cerberin** binds to and inhibits the Na⁺/K⁺-ATPase pump. This leads to increased intracellular sodium, which in turn causes a rise in intracellular calcium via the Na⁺/Ca²⁺ exchanger, resulting in enhanced cardiac contractility and, at toxic levels, potentially fatal arrhythmias [2] [1].
- **Beyond Toxicity:** Research has also explored the potential of **cerberin** as an anticancer agent, with studies showing it can inhibit cancer cell growth and induce apoptosis through mechanisms such as inhibition of the PI3K/AKT/mTOR signaling pathway [6] [7].

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